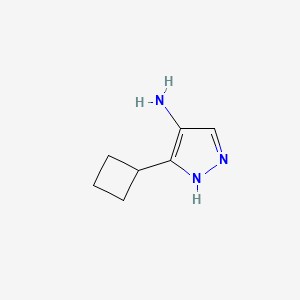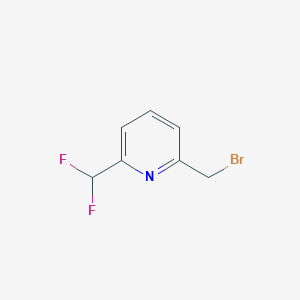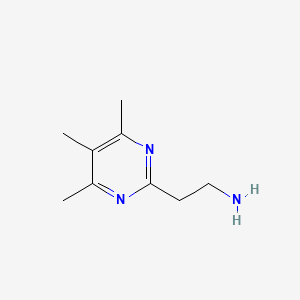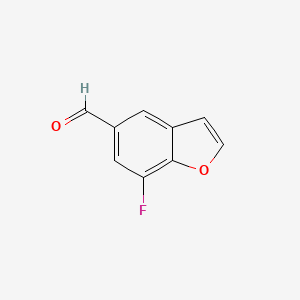
7-Fluoro-1-benzofuran-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1-benzofuran-5-carbaldehyde is a chemical compound with the molecular formula C9H5FO2 It is a derivative of benzofuran, characterized by the presence of a fluorine atom at the 7th position and an aldehyde group at the 5th position
Preparation Methods
The synthesis of 7-Fluoro-1-benzofuran-5-carbaldehyde typically involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a precursor compound containing a fluorine atom and an aldehyde group can be subjected to cyclization reactions to form the benzofuran ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These optimizations include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure the compound is produced in sufficient quantities and with the required purity.
Chemical Reactions Analysis
7-Fluoro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form an alcohol. This reaction typically uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of 7-fluoro-1-benzofuran-5-carboxylic acid, while reduction yields 7-fluoro-1-benzofuran-5-methanol .
Scientific Research Applications
7-Fluoro-1-benzofuran-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-benzofuran-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its potential anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .
The molecular pathways involved in its mechanism of action are still under investigation, but studies suggest that the compound’s structure allows it to interact with multiple targets, making it a versatile candidate for drug development .
Comparison with Similar Compounds
7-Fluoro-1-benzofuran-5-carbaldehyde can be compared with other benzofuran derivatives, such as:
5-Fluoro-1-benzofuran-7-carbaldehyde: Similar in structure but with the positions of the fluorine atom and aldehyde group reversed.
7-Chloro-1-benzofuran-5-carbaldehyde: The fluorine atom is replaced with a chlorine atom.
7-Methyl-1-benzofuran-5-carbaldehyde: The fluorine atom is replaced with a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H5FO2 |
|---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
7-fluoro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C9H5FO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-5H |
InChI Key |
AEZYLUHGQKBIEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



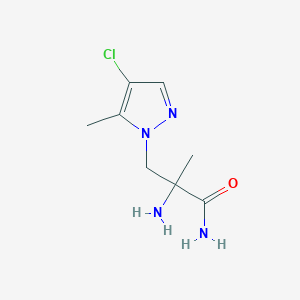
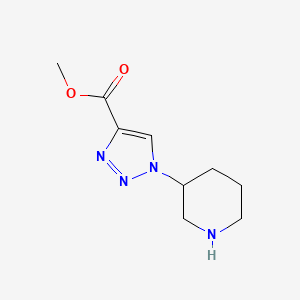
![Boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-](/img/structure/B13317559.png)

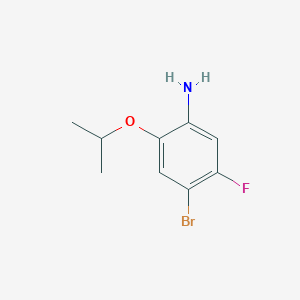
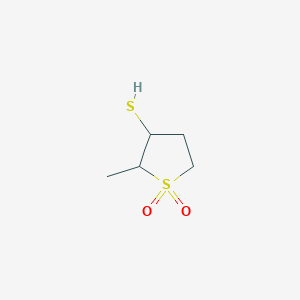
![2-[Amino(cyclopropyl)methyl]-6-bromo-4-fluorophenol](/img/structure/B13317580.png)
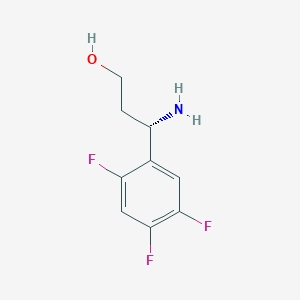
![3-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13317594.png)
